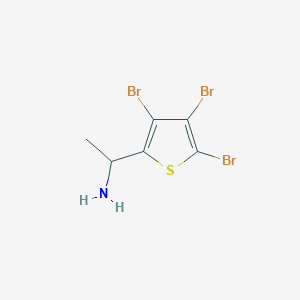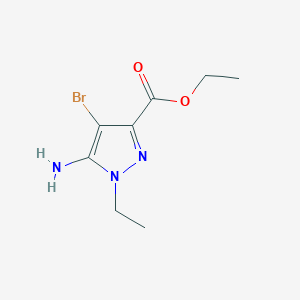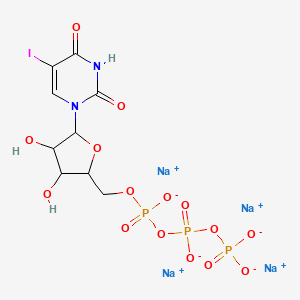
3-(Trimethoxysilyl)propyl 3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trimethoxysilyl)propyl 3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate is a compound that combines the functionalities of a silane and a pyrimidine derivative. This compound is of interest due to its potential applications in various fields, including materials science, chemistry, and biology. The presence of the trimethoxysilyl group allows for potential interactions with siliceous surfaces, while the pyrimidine moiety offers biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethoxysilyl)propyl 3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate typically involves the reaction of 3-(Trimethoxysilyl)propylamine with 3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would need to be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. Purification steps such as distillation or chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Trimethoxysilyl)propyl 3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Substitution: The pyrimidine moiety can participate in nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with other silanes or silanols to form cross-linked networks.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Condensation: Silanes or silanols in the presence of catalysts such as acids or bases.
Major Products Formed
Hydrolysis: Silanols and siloxanes.
Substitution: Substituted pyrimidine derivatives.
Condensation: Cross-linked siloxane networks.
Aplicaciones Científicas De Investigación
3-(Trimethoxysilyl)propyl 3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate has several scientific research applications:
Materials Science: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Chemistry: Utilized in the synthesis of hybrid materials and surface modification of nanoparticles.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Mecanismo De Acción
The mechanism of action of 3-(Trimethoxysilyl)propyl 3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate involves its interaction with biological targets through the pyrimidine moiety. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The trimethoxysilyl group allows for attachment to surfaces, facilitating targeted delivery and controlled release of the active compound.
Comparación Con Compuestos Similares
Similar Compounds
3-(Trimethoxysilyl)propylamine: Lacks the pyrimidine moiety, primarily used as a silane coupling agent.
5-Methyl-2,4-dioxo-3,4-dihydropyrimidine: Lacks the trimethoxysilyl group, primarily used for its biological activity.
Uniqueness
3-(Trimethoxysilyl)propyl 3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate is unique due to the combination of silane and pyrimidine functionalities in a single molecule. This dual functionality allows for versatile applications in both materials science and biological research, making it a valuable compound for interdisciplinary studies.
Propiedades
Fórmula molecular |
C14H24N2O7Si |
|---|---|
Peso molecular |
360.43 g/mol |
Nombre IUPAC |
3-trimethoxysilylpropyl 3-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoate |
InChI |
InChI=1S/C14H24N2O7Si/c1-11-10-16(14(19)15-13(11)18)7-6-12(17)23-8-5-9-24(20-2,21-3)22-4/h10H,5-9H2,1-4H3,(H,15,18,19) |
Clave InChI |
RJBMZFFIBPPBNJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)CCC(=O)OCCC[Si](OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[3-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2,6-dioxopyrimidin-1-yl]propanenitrile](/img/structure/B12070891.png)




![(1R,5R,6R)-3-methylbicyclo[3.1.0]hex-3-ene-6-carbonyl chloride](/img/structure/B12070917.png)

